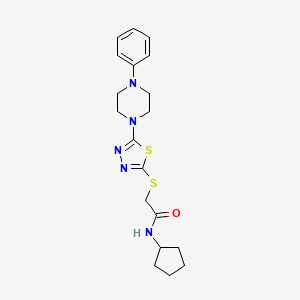

N-cyclopentyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cyclopentyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that features a cyclopentyl group, a phenylpiperazine moiety, and a thiadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclopentyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the thiadiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-cyclopentyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting neurological disorders.

Wirkmechanismus

The mechanism of action of N-cyclopentyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, which may explain its potential effects on the central nervous system. The thiadiazole ring can participate in various biochemical pathways, potentially modulating enzyme activity or receptor binding .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-cyclopentyl-2-(4-phenylpiperazin-1-yl)acetamide: Shares the phenylpiperazine moiety but lacks the thiadiazole ring.

N-cyclopentyl-2-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetamide: Contains a pyridazine ring instead of the thiadiazole ring.

Uniqueness

N-cyclopentyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for drug development and other scientific research applications .

Biologische Aktivität

N-cyclopentyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiadiazole ring and a piperazine moiety. Its molecular formula is C17H25N3OS, with a molecular weight of approximately 325.47 g/mol. The structural formula can be represented as follows:

Antiparasitic Activity

Research indicates that compounds similar to N-cyclopentyl derivatives exhibit potent antiparasitic activity. For instance, derivatives containing piperazine and thiadiazole structures have shown effectiveness against various parasites, including Plasmodium species and Trypanosoma brucei .

A notable study demonstrated that certain thiadiazole derivatives had IC50 values in the low micromolar range against Trypanosoma brucei, suggesting that modifications to the thiadiazole structure can enhance biological activity .

Antidepressant and Anxiolytic Effects

The piperazine component is known for its role in modulating serotonin receptors, which are crucial in the treatment of depression and anxiety disorders. Compounds featuring piperazine rings have been linked to antidepressant effects through their action on the serotonin transporter .

In vitro studies have shown that similar compounds can inhibit serotonin reuptake, thereby increasing serotonin levels in synaptic clefts, which may contribute to their anxiolytic properties .

The proposed mechanism of action for this compound involves multiple pathways:

- Serotonin Receptor Modulation : The piperazine moiety interacts with serotonin receptors (5HT1A and 5HT2A), enhancing neurotransmitter availability.

- Inhibition of Enzymatic Activity : The thiadiazole component may inhibit specific enzymes involved in parasite metabolism, leading to reduced viability.

- Membrane Disruption : Similar compounds have shown the ability to disrupt parasitic membranes, contributing to their lethality against pathogens .

Study 1: Antiparasitic Efficacy

In a study assessing various piperazine derivatives, N-cyclopentyl derivatives were evaluated for their antiparasitic activity against Plasmodium falciparum. Results indicated an IC50 of 0.5 µM for one derivative, suggesting strong potential for further development .

Study 2: Neuropharmacological Assessment

Another investigation focused on the neuropharmacological effects of related compounds on rodent models. The results showed significant reductions in anxiety-like behaviors at doses correlating with serum concentrations achievable in humans .

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

N-cyclopentyl-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5OS2/c25-17(20-15-6-4-5-7-15)14-26-19-22-21-18(27-19)24-12-10-23(11-13-24)16-8-2-1-3-9-16/h1-3,8-9,15H,4-7,10-14H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWOPBKJPRSMQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.